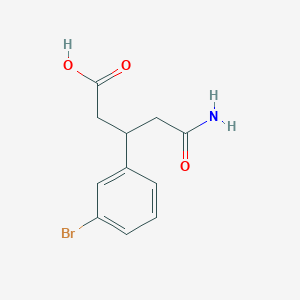

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-3-(3-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWRSZZOGXJHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-nitro-3-(3-bromophenyl)-5-oxopentanoic acid.

Reduction: Formation of 5-amino-3-phenyl-5-oxopentanoic acid.

Substitution: Formation of 5-amino-3-(3-hydroxyphenyl)-5-oxopentanoic acid or 5-amino-3-(3-thiophenyl)-5-oxopentanoic acid.

Scientific Research Applications

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ in the substituents on the phenyl ring and the pentanoic acid chain. Key comparisons include:

5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid (CAS 1141-23-7)

- Structure : Chlorine replaces bromine at the para position.

- Properties: Melting point: 168–170°C . LogP: 2.47 (indicative of moderate lipophilicity) . Solubility: Likely lower than non-halogenated analogs due to halogen hydrophobicity.

- Applications : Identified as Baclofen Impurity B, linking it to GABA receptor modulation .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

- Structure: Fluorine at the para position; lacks the amino group.

- Properties :

- Applications: Not explicitly stated, but fluorinated analogs are common in medicinal chemistry for metabolic stability.

5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic Acid

- Structure: Bromine at the meta position with a methyl group at para and dimethyl groups on the pentanoic chain.

- Properties :

5-[(2-Carboxyethyl)amino]-5-oxopentanoic Acid

Structural and Functional Impact of Substituents

| Property | 3-Bromophenyl Derivative | 4-Chlorophenyl Derivative | 4-Fluorophenyl Derivative | 3-Bromo-4-methylphenyl Derivative |

|---|---|---|---|---|

| Substituent Size | Large (Br) | Moderate (Cl) | Small (F) | Large (Br) + Methyl |

| Electron Effects | Moderate EWG* | Moderate EWG | Strong EWG | Moderate EWG + Donor (methyl) |

| LogP | ~2.8–3.2 (estimated) | 2.47 | ~2.0 (estimated) | >3.0 |

| Melting Point | Likely <168°C (est.) | 168–170°C | N/A | N/A |

| Bioactivity | Potential GABA affinity | GABA impurity | Metabolic stability | Unclear |

*EWG: Electron-withdrawing group.

Biological Activity

5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid (CAS No. 1447963-64-5) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Molecular Weight : 288.12 g/mol

- Functional Groups : Amino group, carbonyl group, and a bromophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, leading to altered signaling pathways that can influence cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.

- Anticancer Properties : There is emerging evidence indicating that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Inhibition of cell proliferation | |

| Enzyme inhibition | Potential inhibition of metabolic enzymes |

Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of various compounds, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential utility in treating inflammatory diseases.

Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in a dose-dependent manner. This study highlights the compound's potential as a lead candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-(3-bromophenyl)-5-oxopentanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with a retrosynthetic analysis, focusing on the β-keto acid and brominated aromatic moieties. For the β-keto acid, consider Claisen condensation of acetyl-CoA analogs or hydrolysis of β-keto esters. For bromination, use electrophilic substitution on the phenyl ring with bromine in acetic acid (as seen in brominated phenylacetic acid synthesis ). Optimize reaction parameters (temperature, catalyst, solvent polarity) via Design of Experiments (DoE), tracking yields with HPLC or LC-MS. For example, Kanto Reagents’ protocols for brominated arylacetic acids suggest refluxing in DCM with catalytic HBr . Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity via NMR .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound, and how should conflicting data (e.g., NMR vs. IR) be resolved?

- Methodological Answer : Prioritize - and -NMR to confirm the β-keto acid moiety (δ ~2.5–3.5 ppm for CH-CO) and bromophenyl group (aromatic protons at δ ~7.2–7.8 ppm) . Use IR to validate the carbonyl stretch (~1700 cm) and amine N–H (~3300 cm). If data conflicts (e.g., unexpected splitting in NMR), cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For crystallinity issues, attempt X-ray crystallography or compare with computational spectra (DFT-based predictions) .

Q. How can purification challenges (e.g., low solubility, byproducts) be addressed during large-scale synthesis?

- Methodological Answer : Low solubility in aqueous/organic phases can be mitigated using mixed solvents (e.g., DMF/water for recrystallization) or derivatization (e.g., methyl ester formation). For byproduct removal, employ preparative HPLC with C18 columns and acidic mobile phases (0.1% TFA), as described for structurally related brominated acids . Monitor purity at each step via TLC (silica GF) with UV visualization .

Advanced Research Questions

Q. What mechanistic insights govern the stability of the β-keto acid moiety under varying pH conditions, and how can degradation pathways be inhibited?

- Methodological Answer : Conduct kinetic studies under controlled pH (2–12) using UV-Vis spectroscopy to track absorbance changes at λ ~260 nm (characteristic of β-keto acids). Identify degradation products via LC-MS/MS. Stabilization strategies include buffering at pH 4–6 (minimizing enolization) or adding radical scavengers (e.g., BHT) to prevent oxidative cleavage . Computational modeling (e.g., Gaussian09) can predict protonation states and reactive intermediates .

Q. How do steric and electronic effects of the 3-bromophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform comparative studies with analogs (e.g., 3-chloro or 3-fluoro substituents) to isolate electronic vs. steric effects. Use Hammett plots to correlate substituent constants (σ) with reaction rates in amidation or esterification. For steric assessment, employ molecular docking (AutoDock Vina) to quantify steric hindrance near the carbonyl group . Experimental validation via kinetic isotope effects (KIEs) can further distinguish mechanisms .

Q. What strategies are effective in resolving contradictory data between theoretical (DFT) and experimental (X-ray) geometries?

- Methodological Answer : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., SMD for DMSO) to match experimental conditions. If discrepancies persist (e.g., dihedral angle mismatches), consider dynamic effects via molecular dynamics (MD) simulations (NAMD/VMD). Cross-reference with solid-state NMR to assess crystal packing influences .

Data Analysis & Validation

Q. How should researchers approach batch-to-batch variability in spectroscopic or biological activity data?

- Methodological Answer : Implement strict QC protocols: (1) Standardize synthetic protocols (e.g., inert atmosphere, controlled humidity); (2) Use internal standards (e.g., deuterated analogs) in NMR; (3) Validate bioactivity (e.g., enzyme inhibition assays) with positive controls (e.g., known β-keto acid inhibitors). Statistical tools (ANOVA, PCA) can identify outlier batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.